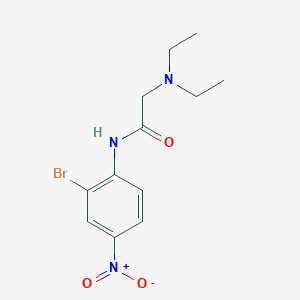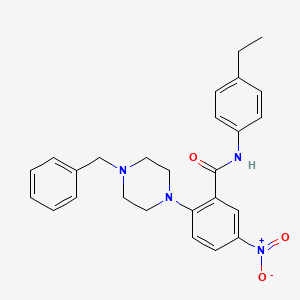![molecular formula C21H15Cl2N3O B4085527 2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide](/img/structure/B4085527.png)
2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide
描述
2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide, also known as CEP-1347, is a small molecule compound that has been extensively studied for its potential therapeutic applications. This compound was originally developed as an inhibitor of c-Jun N-terminal kinase (JNK), a protein kinase that is involved in various physiological and pathological processes, including cell proliferation, differentiation, apoptosis, and inflammation.
作用机制
2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide exerts its neuroprotective effects by inhibiting the activity of JNK, a protein kinase that is activated in response to various stress stimuli, including oxidative stress, inflammation, and neurotoxicity. JNK activation has been implicated in the pathogenesis of various neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease. By inhibiting JNK activity, 2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide can reduce neuronal apoptosis, inflammation, and oxidative stress, thereby protecting neurons from degeneration.
Biochemical and Physiological Effects:
2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been shown to have various biochemical and physiological effects, including the inhibition of JNK activity, the reduction of neuronal apoptosis, inflammation, and oxidative stress, and the improvement of motor function and cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has several advantages as a research tool, including its high potency and selectivity for JNK inhibition, its ability to cross the blood-brain barrier, and its neuroprotective effects in animal models of neurodegenerative diseases. However, there are also some limitations to the use of 2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide in lab experiments, including its potential off-target effects, its limited solubility, and the need for further optimization of its pharmacokinetic properties.
未来方向
There are several future directions for the research on 2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide, including the optimization of its pharmacokinetic properties, the development of more potent and selective JNK inhibitors, the investigation of its potential therapeutic applications in other neurological disorders, and the exploration of its mechanisms of action in more detail. In addition, the use of 2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide as a tool compound for the study of JNK signaling pathways in various physiological and pathological processes may also be of interest.
科学研究应用
2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases such as Parkinson's disease and Alzheimer's disease. In preclinical studies, 2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been shown to protect dopaminergic neurons from degeneration and improve motor function in animal models of Parkinson's disease. In addition, 2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide has been shown to reduce beta-amyloid-induced neurotoxicity and improve cognitive function in animal models of Alzheimer's disease.
属性
IUPAC Name |
2,4-dichloro-N-[4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15Cl2N3O/c1-13-8-9-26-12-19(25-20(26)10-13)14-2-5-16(6-3-14)24-21(27)17-7-4-15(22)11-18(17)23/h2-12H,1H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBJBIIAEYUUPPA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15Cl2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-(4-(7-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-{3-[1-(2-ethoxybenzyl)-4-piperidinyl]propanoyl}-4-phenylpiperazine](/img/structure/B4085444.png)

![N-[3-(4-morpholinyl)propyl]-3-nitro-4-(1-pyrrolidinyl)benzamide](/img/structure/B4085455.png)
![2,3-bis(4-methoxyphenyl)-2-azaspiro[3.5]nonan-1-one](/img/structure/B4085471.png)
![N-(2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4085474.png)
![N-(2-ethyl-6-methylphenyl)-2-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B4085476.png)
![7-(difluoromethyl)-3-[(2,6-dimethyl-1-piperidinyl)carbonyl]-5-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B4085483.png)
![N-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]isoquinoline-5-carboxamide](/img/structure/B4085488.png)
![N-(2-{[(3-chlorophenyl)amino]carbonyl}-4-iodophenyl)-2-furamide](/img/structure/B4085496.png)
![2'-(4-bromophenyl)-5',5'-dimethyl-1,3-dihydro-4'H-spiro[indene-2,3'-pyran]-4',6'(5'H)-dione](/img/structure/B4085498.png)

![N-{[1-(3,4-dimethoxyphenyl)cyclopentyl]methyl}-4-methylbenzamide](/img/structure/B4085520.png)
![N-{[4-ethyl-5-({2-[(2-ethyl-6-methylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-3,4-dimethoxybenzamide](/img/structure/B4085535.png)
